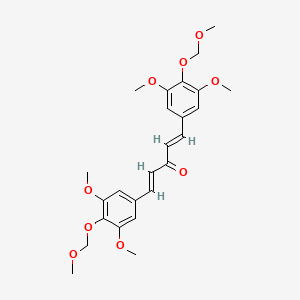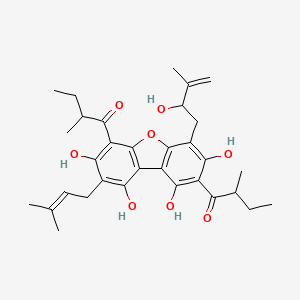![molecular formula C18H17F2NO3 B1244992 [3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B1244992.png)
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol: , also known as TH-237A, is a novel neuroprotective agent. It exhibits favorable permeation across the blood-brain barrier and has been investigated for its effectiveness in protecting neurons against several toxic stimuli. This compound has shown potential in reducing abnormal Tau in the brain and spinal cord, making it a promising candidate for therapeutic approaches to neurofibrillary pathology .
Métodos De Preparación
The synthetic routes and reaction conditions for [3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol are not extensively detailed in the available literature. it is known that the compound is synthesized and purified to achieve a purity of over 98% . The industrial production methods likely involve standard organic synthesis techniques, followed by purification processes such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study neuroprotective agents and their interactions with microtubules.
Biology: It has been shown to protect neurons from toxic stimuli such as β-amyloid peptides, staurosporine, thapsigargin, paraquat, and hydrogen peroxide
Medicine: It is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease
Industry: Its ability to cross the blood-brain barrier makes it a valuable compound for developing new drug delivery systems
Mecanismo De Acción
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol exerts its effects by interacting with the microtubule network. It has been shown to bind to microtubules and promote tubulin assembly, which is crucial for maintaining the structural integrity of neurons. This interaction helps protect neurons from toxic stimuli and reduces abnormal Tau in the brain and spinal cord . The molecular targets and pathways involved include the microtubule-associated proteins and the signaling pathways that regulate neuronal survival and function .
Comparación Con Compuestos Similares
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is unique in its ability to cross the blood-brain barrier and protect neurons from a wide range of toxic stimuli. Similar compounds include:
Propiedades
Fórmula molecular |
C18H17F2NO3 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
[3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2 |
Clave InChI |
AEZQGSQEXPUADE-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO |
Sinónimos |
GS 164 GS-164 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)









![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)


![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
